

Comparative analysis of N-Nitrosothiazolidine-4-carboxylic acid levels in different foods.

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Compound of Interest

Compound Name: *N-Nitrosothiazolidine-4-carboxylic acid*

Cat. No.: *B027788*

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A Comparative Analysis of **N-Nitrosothiazolidine-4-carboxylic Acid** (NTCA) Levels in Foods for Researchers and Drug Development Professionals

N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a non-volatile N-nitroso compound that has been detected in various food products. Its presence is a concern due to the potential carcinogenic nature of some N-nitroso compounds. This guide provides a comparative analysis of NTCA levels in different foods, supported by experimental data, to serve as a resource for researchers, scientists, and professionals in drug development.

Quantitative Data on NTCA Levels in Various Foods

The concentration of NTCA in food can vary significantly depending on the food type, processing methods, and storage conditions. Smoked and cured meat products have been identified as major sources of NTCA.

Food Category	Specific Food Item	NTCA Concentration (µg/kg or ppb)	Reference(s)
Meat Products	Raw Bacon (old-fashioned direct smoking)	> 1,000 - 13,700	[1]
Uncooked Cured Meats	8 - 1400	[2]	
Smoked Lamb Legs (raw)	3.8 - 46.0	[3]	
Various Smoked Meats	27 - 344	[1]	
Fish and Seafood	Smoked Fish	Traces to varying levels	[1]
Dried Fish (under simulated gastric conditions)	20	[1]	
Vegetables	Dried and Pickled Vegetables (under simulated gastric conditions)	7.3 - 35.6	[1]
Locally Grown Brassica oleracea ('Hak') leaves (under simulated gastric conditions)	69.9	[1]	
Beverages	Traditional Tea ('Kehwa') (under simulated gastric conditions)	9.2	[1]

Experimental Protocols for NTCA Analysis

The quantitative analysis of NTCA in food samples is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of NTCA, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.

Experimental Workflow for NTCA Analysis

Experimental workflow for NTCA analysis.

Detailed Methodological Steps:

- **Sample Homogenization:** A representative portion of the food sample is homogenized to ensure uniformity. For solid foods, this may involve grinding or blending.
- **Extraction:** The homogenized sample is extracted with a suitable solvent to isolate the N-nitroso compounds. A common method involves extraction with a mixture of sodium hydroxide (NaOH) and methanol.
- **Clean-up:** The extract is then purified to remove interfering substances such as fats and pigments. This is often achieved using solid-phase extraction (SPE) with a sorbent like Florisil.
- **Derivatization:** The cleaned-up extract containing NTCA is subjected to a derivatization reaction to increase its volatility for GC analysis. A common silylating agent used for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the carboxylic acid group of NTCA into a more volatile trimethylsilyl (TMS) ester. The reaction is typically carried out by heating the sample with the derivatizing agent.
- **GC-MS Analysis:**
 - **Gas Chromatography (GC):** The derivatized sample is injected into a gas chromatograph. The separation of the NTCA derivative from other compounds is achieved on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to allow for the elution of compounds with different boiling points.
 - **Mass Spectrometry (MS):** The separated compounds from the GC column are introduced into a mass spectrometer for detection and quantification. The mass spectrometer is

operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target NTCA derivative.

- **Data Analysis:** The concentration of NTCA in the original food sample is determined by comparing the peak area of the NTCA derivative to that of a known concentration of an internal or external standard.

Formation of N-Nitrosothiazolidine-4-carboxylic Acid in Foods

NTCA is not typically present as a natural component of fresh foods but can form during processing, particularly in smoked products. The formation involves the reaction of naturally occurring precursors with nitrosating agents.

Logical Relationship of NTCA Formation

Formation pathway of NTCA in foods.

The primary pathway for NTCA formation involves the reaction of cysteine, an amino acid present in proteins, with formaldehyde, which is a component of wood smoke used in food processing. This reaction forms thiazolidine-4-carboxylic acid. Subsequently, this intermediate can be nitrosated by nitrosating agents, such as nitrite, which is often used as a curing agent in meat products, to form NTCA. The conditions present during smoking and curing, such as temperature and pH, can influence the rate of these reactions.

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